beta-D-N-Acetylmannosamine

Vue d'ensemble

Description

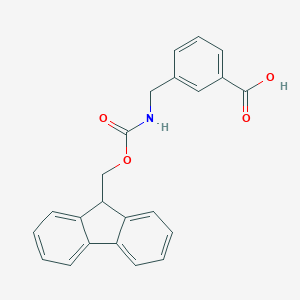

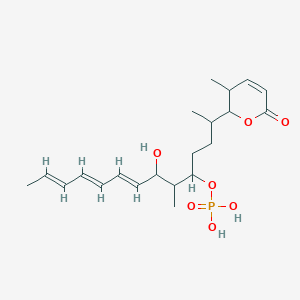

La N-acétylmannosamine est un monosaccharide hexosamine, un composé naturel qui joue un rôle crucial dans la biosynthèse des acides sialiques. C'est un composé neutre et stable, souvent trouvé sous sa forme monohydratée.

Voies de synthèse et conditions réactionnelles :

Traitement par aldolase de l'acide sialique : Cette méthode implique le traitement enzymatique de l'acide sialique avec l'aldolase pour produire de la N-acétylmannosamine et de l'acide pyruvique.

Épimérisation catalysée par une base de la N-acétylglucosamine : Cette méthode chimique utilise une base pour catalyser l'épimérisation de la N-acétylglucosamine en N-acétylmannosamine.

Cyclisation oxydative catalysée par le rhodium (II) des glucals 3-carbamates : Cette voie de synthèse avancée implique l'utilisation du rhodium (II) comme catalyseur pour cycliser les glucals 3-carbamates, ce qui conduit à la formation de N-acétylmannosamine.

Méthodes de production industrielle : La N-acétylmannosamine est produite à l'échelle industrielle par des entreprises telles que New Zealand Pharmaceuticals Ltd. Le processus commercial implique généralement la conversion de la N-acétylglucosamine en N-acétylmannosamine .

Types de réactions :

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium aluminium sont des agents réducteurs typiques utilisés dans les réactions impliquant la N-acétylmannosamine.

Catalyseurs : Le rhodium (II) et d'autres catalyseurs de métaux de transition sont souvent utilisés dans les voies de synthèse.

Principaux produits :

N-acétylmannosamine-6-phosphate : Un produit clé formé pendant la phosphorylation de la N-acétylmannosamine.

Divers analogues : Selon les réactions de substitution, divers analogues de la N-acétylmannosamine peuvent être synthétisés.

Mécanisme D'action

Target of Action

N-acetylmannosamine (ManNAc) primarily targets the GNE gene , which encodes the bifunctional enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) 2-epimerase/N-acetylmannosamine (ManNAc) kinase . This enzyme is responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) .

Mode of Action

ManNAc is the first committed biological precursor of Neu5Ac . The initiation of sialic acid biosynthesis occurs in the cytoplasm. The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE .

Biochemical Pathways

ManNAc is phosphorylated by ManNAc kinase encoded by the kinase domain of GNE . Sialic acid becomes “activated” by CMP-sialic acid synthetase in the nucleus . CMP-sialic acid acts as a sialic acid donor to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus . It also acts as a cytoplasmic feedback inhibitor of the UDP-GlcNAc 2-epimerase enzyme by binding to its allosteric site .

Pharmacokinetics

A semi-mechanistic population pharmacokinetic model was developed to simultaneously characterize plasma ManNAc and its metabolite Neu5Ac following oral administration of ManNAc to subjects with GNE myopathy . The model parameter estimates included oral absorption rate (ka) = 0.256 h−1, relative bioavailability relationship with dose (F-Dose) slope = −0.405 (where F = 1 for 6-g dose), apparent clearance (CLM/F) = 631 L/h, volume of distribution (VM/F) = 506 L, Neu5Ac elimination rate constant (kout) = 0.283 h−1 .

Result of Action

Increased plasma Neu5Ac (+2,159 nmol/L, p < 0.0001) and sarcolemmal sialylation (p 0.0090) were observed at day 90 compared to baseline . A slower rate of decline was observed for upper extremity strength (p 0.0139), lower extremity strength (p 0.0006), and the Adult Myopathy Assessment Tool (p 0.0453), compared to natural history .

Action Environment

The action of ManNAc is influenced by the genetic environment, specifically the presence of variants in the GNE gene that result in decreased activity of the bifunctional enzyme responsible for initiating and regulating the intracellular biosynthesis of Neu5Ac . This can lead to diseases like GNE myopathy, a rare genetic muscle disease characterized by progressive muscle weakness and atrophy .

Analyse Biochimique

Biochemical Properties

N-acetylmannosamine participates in various biochemical reactions. It is converted into ManNAc-6-phosphate by the enzyme ManNAc kinase . This process is part of the sialic acid biosynthesis pathway, which occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose . The rate-limiting step of the pathway involves the conversion of UDP-GlcNAc into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase .

Cellular Effects

N-acetylmannosamine has significant effects on various types of cells and cellular processes. For instance, in GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-acetylneuraminic acid biosynthesis, N-acetylmannosamine has shown long-term safety, biochemical efficacy, and preliminary evidence of clinical efficacy .

Molecular Mechanism

N-acetylmannosamine exerts its effects at the molecular level through several mechanisms. It is involved in the biosynthesis of sialic acid, a process that begins in the cytoplasm . The enzyme UDP-GlcNAc 2-epimerase, encoded by the GNE gene, converts UDP-GlcNAc into N-acetylmannosamine . This process is regulated by CMP-sialic acid, which acts as a feedback inhibitor of the UDP-GlcNAc 2-epimerase enzyme .

Temporal Effects in Laboratory Settings

The effects of N-acetylmannosamine can change over time in laboratory settings. For example, in a study involving patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline .

Metabolic Pathways

N-acetylmannosamine is involved in the sialic acid biosynthesis pathway . In this pathway, UDP-GlcNAc is converted into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase . N-acetylmannosamine is then phosphorylated by ManNAc kinase .

Applications De Recherche Scientifique

La N-acétylmannosamine a une large gamme d'applications en recherche scientifique :

Médecine : Elle est en cours d'investigation comme traitement potentiel pour la myopathie GNE, une maladie musculaire génétique.

5. Mécanisme d'action

La N-acétylmannosamine exerce ses effets principalement par son rôle dans la biosynthèse des acides sialiques. Elle est convertie en N-acétylmannosamine-6-phosphate par l'enzyme N-acétylmannosamine kinase. Ce composé est ensuite transformé pour produire de l'acide N-acétylneuraminique, qui est essentiel pour la sialylation des glycoprotéines et des glycolipides . Le processus de sialylation est crucial pour diverses fonctions cellulaires, notamment la signalisation cellulaire, l'adhésion et la réponse immunitaire .

Composés similaires :

N-acétylglucosamine : Un précurseur dans la biosynthèse de la N-acétylmannosamine.

Acide N-acétylneuraminique : Le produit final de la voie de biosynthèse de l'acide sialique.

N-acétylgalactosamine : Une autre hexosamine qui joue un rôle dans les processus de glycosylation.

Unicité de la N-acétylmannosamine : La N-acétylmannosamine est unique en raison de son rôle spécifique comme premier précurseur engagé dans la biosynthèse des acides sialiques. Cela en fait un composé essentiel dans l'étude de la glycosylation et ses applications en médecine et en biotechnologie .

Comparaison Avec Des Composés Similaires

N-acetylglucosamine: A precursor in the biosynthesis of N-acetylmannosamine.

N-acetylneuraminic acid: The final product in the sialic acid biosynthesis pathway.

N-acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.

Uniqueness of N-acetylmannosamine: N-acetylmannosamine is unique due to its specific role as the first committed precursor in the biosynthesis of sialic acids. This makes it a critical compound in the study of glycosylation and its applications in medicine and biotechnology .

Propriétés

IUPAC Name |

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884420 | |

| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylmannosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7772-94-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-N-ACETYLMANNOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylmannosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-acetylmannosamine in the cell?

A1: N-acetylmannosamine's primary target is the enzyme N-acetylmannosamine kinase (NanK or MNK). [, , , , ] This enzyme catalyzes the phosphorylation of ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P), a crucial step in sialic acid biosynthesis. [, , ]

Q2: What are the downstream effects of N-acetylmannosamine administration on cellular processes?

A2: ManNAc administration can influence cellular sialylation patterns, impacting various processes. For instance, it can:

- Restore sialic acid levels: In cells with impaired sialic acid synthesis, like those deficient in the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), ManNAc supplementation can restore both free and membrane-bound sialic acid levels. []

- Modulate cell differentiation: Research suggests that ManNAc, along with other sialic acid precursors and the GNE enzyme, might play a role in regulating cellular processes such as proliferation and differentiation, particularly in neuronal cells. []

- Impact therapeutic glycoprotein production: In biopharmaceutical production, supplementing insect cells with ManNAc alongside the expression of mammalian sialylation enzymes enables the production of sialylated glycoproteins, improving their efficacy. []

Q3: Is there any spectroscopic data available for N-acetylmannosamine?

A4: While the provided research focuses on the biological activity and metabolic pathways of N-acetylmannosamine, it does not delve into detailed spectroscopic characterization. Techniques like NMR and mass spectrometry are commonly employed for structural analysis of this compound. [, , ]

Q4: What is the role of N-acetylmannosamine in bacterial sialic acid metabolism?

A6: Some bacteria utilize sialic acids as a carbon and nitrogen source. [, , , , ] In these bacteria, ManNAc is an intermediate in the sialic acid catabolic pathway. [, , , ] The enzyme NanK phosphorylates ManNAc to ManNAc-6P, which is then further metabolized to ultimately yield energy. [, ]

Q5: What is the significance of N-acetylmannosamine in understanding bacterial pathogenesis?

A7: The ability of certain bacteria to scavenge and catabolize sialic acids, with ManNAc as a key intermediate, provides a competitive advantage in colonizing sialic acid-rich environments like the human body. [, , , ] This makes enzymes in this pathway, like NanK and NanE, potential targets for novel antimicrobial agents. [, ]

Q6: Have computational methods been used to study N-acetylmannosamine and related enzymes?

A8: Yes, computational techniques, particularly molecular dynamics simulations, have been employed to study the impact of mutations on the structure, stability, and function of the N-acetylmannosamine kinase (MNK) domain of GNE. [] These simulations provide insights into the molecular mechanisms of MNK dysfunction associated with diseases like GNE myopathy. []

Q7: How do structural modifications of N-acetylmannosamine influence its interaction with N-acetylmannosamine kinase?

A9: Research indicates that modifications at the C-3 and C-6 positions of ManNAc significantly affect its interaction with MNK. [, ] For instance:

- C-3 Modifications: 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose, a C-3 modified ManNAc analog, acts as a potent inhibitor of MNK, reducing cellular sialic acid expression. []

- C-6 Modifications: Synthetic C-6 analogs of ManNAc have also been explored as potential inhibitors of the bifunctional GNE/MNK enzyme. []

Q8: What are the implications of these structural modifications for therapeutic development?

A10: Understanding the structure-activity relationship of ManNAc analogs is crucial for developing novel therapeutics. [, ] These modified ManNAc molecules could serve as inhibitors of sialic acid biosynthesis, potentially targeting diseases associated with abnormal sialylation, such as cancer or immune disorders. []

Q9: Have specific formulations been developed to enhance the stability or bioavailability of N-acetylmannosamine?

A9: The provided research papers primarily focus on the biochemical and cellular aspects of N-acetylmannosamine and do not discuss SHE (Safety, Health, and Environment) regulations related to its production or use.

Q10: What evidence supports the therapeutic potential of N-acetylmannosamine in addressing sialic acid deficiencies?

A13: Preclinical studies using the DMRV/hIBM mouse model, which mimics the human sialic acid-deficient myopathy, demonstrate the therapeutic potential of ManNAc and its derivatives. [] Oral administration of ManNAc, N-acetylneuraminic acid, and sialyllactose successfully prevented the myopathic phenotype in these mice, highlighting the crucial role of sialic acid and its precursors in this disease. []

Q11: Has N-acetylmannosamine been tested in clinical trials for any specific diseases?

A11: The provided research primarily focuses on the metabolic pathways and enzymatic interactions of N-acetylmannosamine, and it does not discuss resistance mechanisms or cross-resistance related to its use.

A11: The provided research papers do not delve into the specific aspects mentioned in questions 13-26. The focus remains on understanding the biological roles, metabolic pathways, and enzymatic interactions of N-acetylmannosamine and its implications for disease models and potential therapeutic development.

Q12: What are some of the key historical milestones in the research of N-acetylmannosamine?

A12: While the provided papers don't offer a detailed historical account, some milestones are evident:

- Identification of ManNAc as a sialic acid precursor: Early research established ManNAc as a crucial precursor in the sialic acid biosynthetic pathway. [, , ]

- Discovery of the bifunctional GNE enzyme: The identification of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) as a key regulator of sialic acid biosynthesis was a significant development. [, , , ]

- Understanding GNE mutations in disease: The discovery of GNE mutations causing hereditary inclusion body myopathy (HIBM) and sialuria underscored the importance of ManNAc and sialic acid homeostasis in human health. [, , ]

- Development of ManNAc analogs as potential therapeutics: Recent research has focused on synthesizing and evaluating ManNAc analogs as potential inhibitors of sialic acid biosynthesis, opening avenues for novel therapeutic interventions. [, ]

Q13: What are examples of cross-disciplinary applications and synergies in N-acetylmannosamine research?

A13: ManNAc research exemplifies cross-disciplinary collaborations, combining expertise from various fields:

- Biochemistry and Molecular Biology: Unraveling the enzymatic pathways of sialic acid biosynthesis, including the role of ManNAc and its interacting enzymes, is fundamental to this field. [, , , , , , ]

- Cell Biology: Understanding how ManNAc influences cellular processes like sialylation, differentiation, and signaling requires cell-based assays and imaging techniques. [, , , ]

- Genetics: Identifying GNE mutations causing diseases like HIBM and studying their impact on ManNAc metabolism and sialic acid production requires genetic analysis and gene editing techniques. [, , ]

- Pharmacology: Developing and evaluating ManNAc analogs as potential drugs for diseases involving abnormal sialylation necessitates expertise in drug design, synthesis, and preclinical/clinical testing. [, , ]

- Biotechnology: Utilizing ManNAc to enhance the production of therapeutic glycoproteins in mammalian and insect cell lines showcases its application in biopharmaceutical engineering. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)